2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol
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Overview
Description
2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of tert-butyl, hydroxyphenyl, imino, methyl, and chloro groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 5-tert-butyl-2-hydroxybenzaldehyde with 4-chloro-3,5-dimethylphenol in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as methanol or ethanol, and the process is carried out under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the chloro and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-tert-butyl-2-({[(E)-(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}methyl)phenol
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The presence of both chloro and imino groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(5-tert-butyl-2-hydroxyphenyl)iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-17(23)14(12(2)18(11)20)10-21-15-9-13(19(3,4)5)6-7-16(15)22/h6-10,22-23H,1-5H3 |
InChI Key |
HYJHRTXIZSNSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=CC(=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
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